molecular formula C20H18ClN3O2S B6508656 N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894011-08-6

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

Cat. No. B6508656
CAS RN: 894011-08-6
M. Wt: 399.9 g/mol
InChI Key: KUYAYURIJWHCTD-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide (NCTED) is a synthetic compound that has been used in a variety of scientific research applications. The compound has a molecular weight of 319.9 g/mol and is a colorless solid at room temperature. It is soluble in methanol and ethanol and insoluble in water. The compound has a melting point of 128-129°C and a boiling point of 442-443°C.

Scientific Research Applications

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) in studies of inflammation and cancer. It has also been used as an inhibitor of histone deacetylase (HDAC) in studies of epigenetics. In addition, it has been used as an inhibitor of monoamine oxidase (MAO) in studies of neurodegenerative disorders.

Mechanism of Action

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide acts as an inhibitor of cyclooxygenase-2 (COX-2), histone deacetylase (HDAC), and monoamine oxidase (MAO). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and cancer. HDAC is an enzyme involved in the regulation of gene expression. MAO is an enzyme involved in the breakdown of monoamine neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. In studies of inflammation, N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been found to reduce levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In studies of cancer, N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been found to reduce levels of various cancer biomarkers, such as microRNA-21. In studies of neurodegenerative disorders, N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has been found to reduce levels of oxidative stress and amyloid-beta.

Advantages and Limitations for Lab Experiments

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has several advantages for lab experiments. It is a relatively inexpensive compound, with a low cost per milligram. It is also a relatively stable compound, with a long shelf life. However, there are some limitations to using N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide for lab experiments. It is a relatively low-potency compound, meaning it may require higher doses to produce desired effects. It is also relatively insoluble in water, meaning it may require solvents to dissolve it.

Future Directions

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide has potential for a variety of future directions. It could be further studied as an inhibitor of other enzymes, such as proteases and kinases. It could also be studied as a potential therapeutic agent for a variety of diseases, such as cancer, inflammatory diseases, and neurodegenerative disorders. It could also be studied as a potential therapeutic agent for other conditions, such as obesity, metabolic syndrome, and cardiovascular disease. Finally, it could be studied as a potential tool for drug delivery and drug targeting.

Synthesis Methods

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide can be synthesized through a two-step reaction. The first step involves reacting 2-chlorophenyl ethyl ether with 5-methyl-2-phenyl-1,3-thiazole in the presence of sodium hydroxide and ethanol. This reaction produces the desired compound and a by-product of sodium chloride. The second step involves recrystallization of the compound from ethanol, which removes the sodium chloride by-product and purifies the compound.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-17(27-20(23-13)14-7-3-2-4-8-14)11-12-22-18(25)19(26)24-16-10-6-5-9-15(16)21/h2-10H,11-12H2,1H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYAYURIJWHCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chlorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

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